methyl 4-{[4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}benzoate
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Overview
Description
Methyl 4-{[4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound that features a pyrazole ring substituted with bromine and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}benzoate typically involves multiple steps. One common method includes the bromination of methyl 4-methylbenzoate, followed by the formation of the pyrazole ring through cyclization reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can enhance efficiency and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization: Formation of additional rings through intramolecular reactions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can alter the oxidation state of the compound .
Scientific Research Applications
Methyl 4-{[4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}benzoate has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of potential anti-HIV agents and other pharmaceuticals.
Organic Synthesis: Acts as an intermediate in the preparation of complex organic molecules.
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-{[4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets. The bromine and pyrazole groups play crucial roles in binding to enzymes or receptors, leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: A simpler compound with similar bromine substitution.
Methyl 4-(bromomethyl)benzoate: Another related compound used in organic synthesis.
Uniqueness
Methyl 4-{[4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}benzoate is unique due to its complex structure, which provides specific reactivity and binding properties not found in simpler analogs. This uniqueness makes it valuable in specialized applications, particularly in medicinal chemistry and catalysis.
Properties
Molecular Formula |
C26H23BrN2O2 |
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Molecular Weight |
475.4 g/mol |
IUPAC Name |
methyl 4-[[4-bromo-3,5-bis(4-methylphenyl)pyrazol-1-yl]methyl]benzoate |
InChI |
InChI=1S/C26H23BrN2O2/c1-17-4-10-20(11-5-17)24-23(27)25(21-12-6-18(2)7-13-21)29(28-24)16-19-8-14-22(15-9-19)26(30)31-3/h4-15H,16H2,1-3H3 |
InChI Key |
RKXYTEDKUMYUHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)C(=O)OC)C4=CC=C(C=C4)C)Br |
Origin of Product |
United States |
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